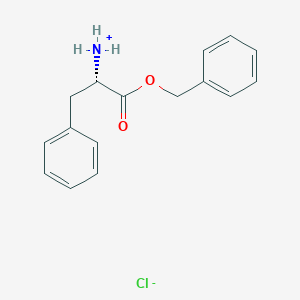
L-Fenilalanina éster bencílico clorhidrato
Descripción general
Descripción
L-Phenylalanine benzyl ester hydrochloride is a compound with the molecular formula C16H17NO2·HCl and a molecular weight of 291.78 . It appears as a white to almost white powder or crystal .
Synthesis Analysis
L-Phenylalanine benzyl ester hydrochloride is commonly used as a reactant for the synthesis of L-isoserine derivatives as aminopeptidase N inhibitors and PF-04449913, a potent and orally bioavailable inhibitor of smoothened .Molecular Structure Analysis
The linear formula of L-Phenylalanine benzyl ester hydrochloride is C6H5CH2CH(NH2)COOCH2C6H5·HCl . The compound’s structure includes a benzyl ester group attached to the L-Phenylalanine molecule .Chemical Reactions Analysis
L-Phenylalanine benzyl ester hydrochloride is used in solution phase peptide synthesis . It is also used as a reactant in the synthesis of L-isoserine derivatives .Physical and Chemical Properties Analysis
L-Phenylalanine benzyl ester hydrochloride is a solid at 20°C . It has a specific rotation of -10.0 to -14.0 degrees (C=1, AcOH (80%)) . The compound is soluble in water and methanol . Its melting point is 203°C .Aplicaciones Científicas De Investigación
Síntesis de péptidos
Este compuesto se utiliza en la síntesis de péptidos . La síntesis de péptidos es la producción de péptidos, que son compuestos orgánicos en los que varios aminoácidos están unidos mediante enlaces amida, también conocidos como enlaces peptídicos.
Sensor enantioselectivo
El clorhidrato de L-Fenilalanina éster bencílico se ha utilizado en la fabricación de polímeros moleculares impresos nanoestructurados (MIP) como sensor enantioselectivo . Los sensores enantioselectivos son dispositivos que pueden diferenciar entre dos enantiómeros de un compuesto quiral.
Sorbentes de reconocimiento
Este compuesto se ha utilizado en el diseño computacional y la fabricación de sorbentes de reconocimiento enantioselectivos . Los sorbentes de reconocimiento son materiales que pueden absorber y retener selectivamente moléculas específicas, lo que permite su separación de una mezcla.
Investigación sobre la biosíntesis
Se han realizado investigaciones sobre la biosíntesis eficiente de L-fenilalanina en E. coli utilizando este compuesto . La biosíntesis es la producción de moléculas complejas dentro de organismos vivos o células.
Pruebas de control de calidad
El clorhidrato de L-Fenilalanina éster bencílico se utiliza en las pruebas de control de calidad . En este contexto, se utiliza para probar la eficiencia y la eficacia de otros compuestos y reacciones.
Safety and Hazards
While specific safety and hazard information for L-Phenylalanine benzyl ester hydrochloride was not found, general safety measures for handling similar compounds include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . In case of ingestion, immediate medical assistance should be sought .
Mecanismo De Acción
Target of Action
L-Phenylalanine benzyl ester hydrochloride, also known as H-Phe-OBzl.HCl, is a derivative of the amino acid phenylalanine
Mode of Action
The exact mode of action of H-Phe-OBzl.HCl is not well-documented. As an amino acid derivative, it may participate in protein synthesis or other biochemical reactions involving phenylalanine. It could potentially influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
The specific biochemical pathways affected by H-Phe-OBzlGiven its structure, it might be involved in the metabolism of phenylalanine or in peptide synthesis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of H-Phe-OBzlAs a soluble compound , it is likely to be well-absorbed and distributed in the body. Its metabolism and excretion would likely involve enzymatic processes that handle amino acids and their derivatives.
Result of Action
The molecular and cellular effects of H-Phe-OBzlIt is used as a reactant for the synthesis of l-isoserine derivatives as aminopeptidase n inhibitors and pf-04449913, a potent and orally bioavailable inhibitor of smoothened .
Action Environment
The action of H-Phe-OBzl.HCl may be influenced by various environmental factors. For instance, its solubility was found to be positively correlated with temperature . This suggests that temperature could impact its bioavailability and efficacy. Additionally, its stability and activity might be affected by pH, as is common with many biochemical compounds .
Análisis Bioquímico
Biochemical Properties
L-Phenylalanine benzyl ester hydrochloride is commonly used in the synthesis of L-isoserine derivatives as aminopeptidase N inhibitors and PF-04449913, a potent and orally bioavailable inhibitor of smoothened
Molecular Mechanism
It’s known to be a reactant in the synthesis of L-isoserine derivatives and PF-04449913 .
Propiedades
IUPAC Name |
benzyl (2S)-2-amino-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;/h1-10,15H,11-12,17H2;1H/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXFHIYDTRNBJD-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2462-32-0 | |
| Record name | L-Phenylalanine, phenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2462-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 3-phenyl-L-alaninate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is understanding the solubility of L-Phenylalanine benzyl ester hydrochloride important for pharmaceutical applications?
A1: Solubility plays a crucial role in pharmaceutical development. [] The solubility of a compound like L-Phenylalanine benzyl ester hydrochloride in various solvents directly impacts its dissolution rate, which in turn affects its bioavailability. [] A drug with poor solubility may exhibit slow dissolution, leading to reduced absorption and potentially lower efficacy. Understanding the solubility profile of L-Phenylalanine benzyl ester hydrochloride in different solvents, including binary systems, can aid in selecting suitable solvents for drug formulation and crystallization processes. [] This knowledge contributes to developing formulations that optimize drug release and improve the overall therapeutic outcome.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


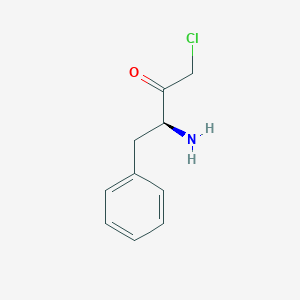
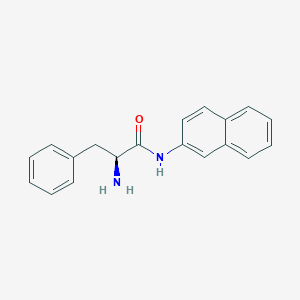
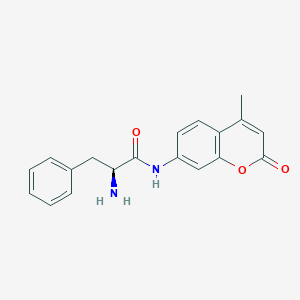

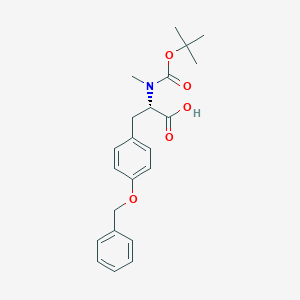
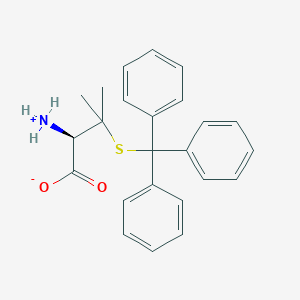

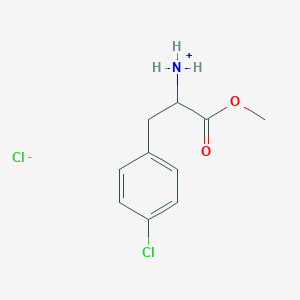
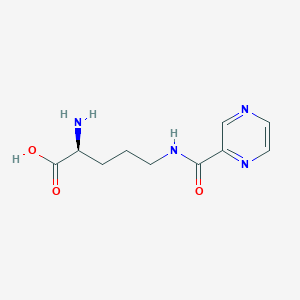
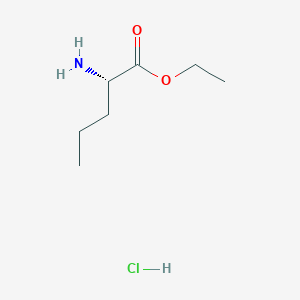
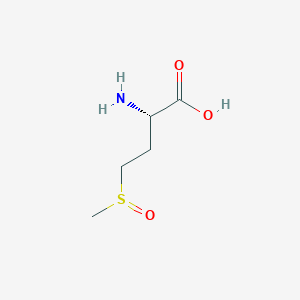

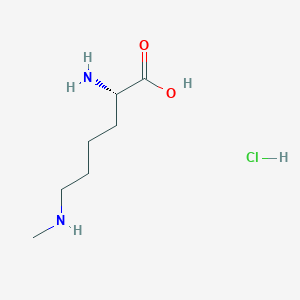
![[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride](/img/structure/B555282.png)
